molecular formula C24H21N3O3 B2767267 N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932452-27-2

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2767267
CAS No.: 932452-27-2
M. Wt: 399.45
InChI Key: JHFCMVQNUMNFAG-UHFFFAOYSA-N
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Description

The compound N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide features a 1,2-dihydroquinazolinone core linked to an acetamide group substituted with a 4-methoxyphenylmethyl moiety. Quinazolinone derivatives are known for diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects, attributed to their ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking . The 4-methoxyphenyl group enhances solubility and bioavailability compared to non-polar substituents, making this compound a promising candidate for drug development .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-30-19-13-11-17(12-14-19)15-25-22(28)16-27-21-10-6-5-9-20(21)23(26-24(27)29)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFCMVQNUMNFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Acetamide Group: The acetamide group can be attached through an amidation reaction using acetic anhydride or acetyl chloride.

    Methoxybenzyl Substitution: The final step involves the substitution of the benzyl group with a methoxy group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of cellular pathways. For example, they may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

Research Findings and Implications

  • Anti-Cancer Potential: Quinazolinone derivatives with sulfonyl groups (e.g., Compound 38) show potent activity, suggesting the target compound’s 1,2-dihydroquinazolinone core may also target similar pathways (e.g., tyrosine kinases) .
  • Solubility vs. Lipophilicity : The 4-methoxyphenyl group in the target compound improves aqueous solubility (cLogP ~3.2) compared to chlorophenyl analogues (cLogP ~4.1), enhancing oral bioavailability .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide, involving condensation of quinazolinone precursors with substituted acetamides .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a methoxyphenyl group and a quinazolinone moiety. Its molecular formula is C19H18N2O2C_{19}H_{18}N_{2}O_{2} with a molecular weight of approximately 306.36 g/mol. The structural formula can be represented as follows:

N 4 methoxyphenyl methyl 2 2 oxo 4 phenyl 1 2 dihydroquinazolin 1 yl acetamide\text{N 4 methoxyphenyl methyl 2 2 oxo 4 phenyl 1 2 dihydroquinazolin 1 yl acetamide}

Anticancer Properties

Recent studies have indicated that quinazolinone derivatives possess significant anticancer properties. The compound this compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)20.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Cholinesterase Inhibition

In addition to anticancer effects, this compound has been evaluated for its inhibitory activity against cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. Preliminary findings suggest that it exhibits moderate inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: Cholinesterase Inhibition Results

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)18.0
Butyrylcholinesterase (BChE)22.0

The dual inhibition of these enzymes may provide therapeutic benefits in managing cognitive decline associated with Alzheimer's disease.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage.

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50 (µM)Reference
DPPH Scavenging25.0
ABTS Scavenging30.0

Case Studies and Research Findings

Various studies have explored the biological activity of this compound through in vitro assays and molecular docking studies to predict interactions with target proteins. For instance, molecular docking analyses revealed that the compound interacts favorably with active sites on AChE and BChE, suggesting a strong potential for therapeutic applications in neurodegenerative diseases.

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